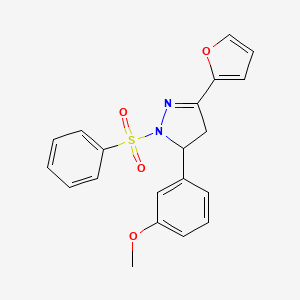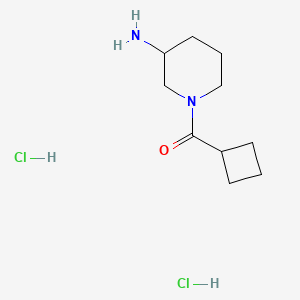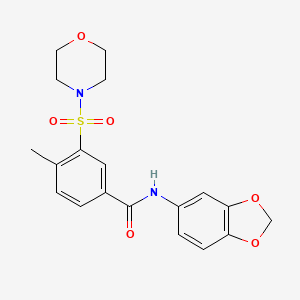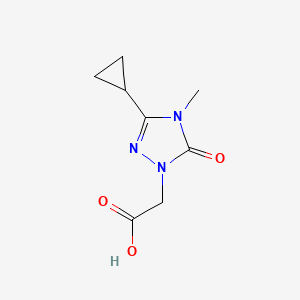
OC1=CC(N2C(Ccc2=C1C(=O)OC)C(=O)occ)=O
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
OC1=CC(N2C(Ccc2=C1C(=O)OC)C(=O)occ)=O is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Scientific Research Applications
X-ray Photoelectron Spectroscopy (XPS) Analysis
- Correlation of C1s Chemical State Intensities with O1s Intensity : An XPS study on anodically oxidized glass-like carbon was conducted to investigate inconsistencies between O1s/C1s ratios and oxygen concentration. It highlighted the importance of considering the 2nd-carbon peak and asymmetric peak shape for accurate curve fitting in XPS analysis, potentially relevant for chemical characterization of complex compounds like the one (Yumitori, 2000).
Elemental Composition and Chemical Processes
- Elemental Ratios in Organic Compounds : A study using aerosol mass spectrometry highlighted the importance of understanding elemental ratios (O/C, H/C, OM/OC) for characterizing organic aerosols. This is crucial for source characterization and understanding chemical evolution of organic compounds in the environment (Canagaratna et al., 2014).
Chemical Reactions and Mechanisms
- Kinetics of Three-Body Atom Recombination : This study measured the rate constants for three-body recombination reactions involving atoms and molecules, which are fundamental to understanding the chemical kinetics relevant to various compounds, potentially including the compound (Kretschmer & Petersen, 1963).
Chemical Characterization Techniques
- Improving XPS Interpretation for Chars : This research proposed a method based on DFT calculations to improve the interpretation of C1s XPS spectra for disordered oxygenated carbons. Such advancements in analytical techniques could be relevant for detailed chemical analysis of complex compounds (Smith et al., 2016).
properties
IUPAC Name |
3-O-ethyl 8-O-methyl 7-hydroxy-5-oxo-2,3-dihydro-1H-indolizine-3,8-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO6/c1-3-20-12(17)8-5-4-7-11(13(18)19-2)9(15)6-10(16)14(7)8/h6,8,15H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOAKEOPDNAGJFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2=C(C(=CC(=O)N12)O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
OC1=CC(N2C(Ccc2=C1C(=O)OC)C(=O)occ)=O | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-[(3-chloro-4-methoxyphenyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione](/img/structure/B2997737.png)


![3-benzyl-5-methyl-7-(morpholine-4-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2997740.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(3-pentan-3-yl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2997742.png)
![2-Chloro-1-[2-(piperidin-1-yl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B2997743.png)
